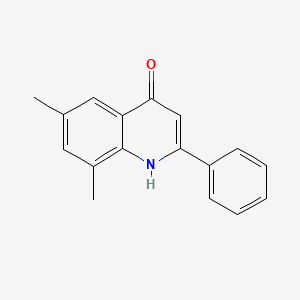

6-Methoxy-3-phenyl-2-quinolinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 6-Méthoxy-3-phényl-2-quinoléinol est un composé hétérocyclique de formule moléculaire C₁₆H₁₃NO₂ et d'une masse moléculaire de 251,28 g/mol . Il appartient à la famille des quinoléines, connue pour ses applications diversifiées en chimie médicinale et organique synthétique . Ce composé est principalement utilisé à des fins de recherche et n'est pas destiné à un usage diagnostique ou thérapeutique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 6-Méthoxy-3-phényl-2-quinoléinol peut être réalisée par différentes méthodes. Une approche courante implique la réaction de couplage de type Ullmann, où la substitution nucléophile du brome du 2-bromobenzaldéhyde par l'azoture de sodium donne un complexe intermédiaire azidé . Cet intermédiaire subit de nouvelles réactions pour former le dérivé quinoléine souhaité.

Une autre méthode implique la cyclisation de la 4-hydroxyquinoléine, qui est préparée à partir de l'aniline et du diéthyl éthoxy méthylène malonate . Ce processus implique une série de réactions qui aboutissent finalement à la structure quinoléine.

Méthodes de production industrielle

Les méthodes de production industrielle des dérivés de la quinoléine impliquent souvent des procédés chimiques verts et durables. Ces méthodes comprennent la synthèse assistée par micro-ondes, les conditions de réaction sans solvant et l'utilisation de catalyseurs recyclables . Ces méthodes visent à réduire l'impact environnemental et à améliorer l'efficacité du processus de synthèse.

Analyse Des Réactions Chimiques

Types de réactions

Le 6-Méthoxy-3-phényl-2-quinoléinol subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique généralement l'utilisation d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution nucléophile impliquent souvent des intermédiaires halogénés et des nucléophiles comme l'azoture de sodium.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Azoture de sodium dans l'éthanol.

Principaux produits formés

Les principaux produits formés par ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes de quinoléine, tandis que la réduction peut produire divers dérivés d'hydroquinoléine .

4. Applications de la recherche scientifique

Le 6-Méthoxy-3-phényl-2-quinoléinol a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base pour la synthèse de dérivés de quinoléine plus complexes.

Médecine : La recherche se poursuit pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.

5. Mécanisme d'action

Le mécanisme d'action du 6-Méthoxy-3-phényl-2-quinoléinol implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs, ce qui entraîne les effets biologiques observés . Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du contexte d'utilisation.

Applications De Recherche Scientifique

6-Methoxy-3-phenyl-2-quinolinol has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mécanisme D'action

The mechanism of action of 6-Methoxy-3-phenyl-2-quinolinol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Composés similaires

Quinoléine : Le composé parent du 6-Méthoxy-3-phényl-2-quinoléinol, connu pour ses nombreuses applications en chimie médicinale.

4-Hydroxyquinoléine : Un autre dérivé doté d'activités biologiques importantes.

2-Méthylquinoléine : Connu pour son utilisation dans diverses applications synthétiques.

Unicité

Le 6-Méthoxy-3-phényl-2-quinoléinol est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.

Propriétés

IUPAC Name |

6-methoxy-3-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-13-7-8-15-12(9-13)10-14(16(18)17-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPRLHHEIOOINC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50431981 |

Source

|

| Record name | 6-METHOXY-3-PHENYL-2-QUINOLINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256424-26-7 |

Source

|

| Record name | 6-METHOXY-3-PHENYL-2-QUINOLINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50431981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,2-Dihydroxyethyl)furo[2,3-b]quinoxalin-3(2H)-one](/img/structure/B11866315.png)

![5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11866330.png)

![6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11866346.png)

![5-Chloro-3-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11866373.png)

![Azepino[2,1-b]quinazolin-12(6H)-one, 6-chloro-7,8,9,10-tetrahydro-](/img/structure/B11866399.png)

![1-[4-(Propylsulfanyl)butyl]azepan-2-one](/img/structure/B11866402.png)